5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-bromophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS/c1-10-18-16-21(19-10)15(22)14(23-16)13(20-7-2-3-8-20)11-5-4-6-12(17)9-11/h4-6,9,13,22H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXLHIPUCCWHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Approach
Reacting the core with 3-bromobenzaldehyde, pyrrolidine, and formaldehyde under acidic conditions generates the desired aminomethyl adduct. This one-pot, three-component reaction proceeds via iminium ion formation, followed by nucleophilic attack by the thiazolo-triazole core (Scheme 1). Yields range from 50–65%, with purification challenges due to diastereomer formation.
Scheme 1:
$$
\text{Thiazolo-triazole core} + \text{3-Bromobenzaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{HCl, EtOH}} \text{Target Adduct}
$$
Nucleophilic Substitution via Pre-formed Sidechain
An alternative route involves synthesizing the (3-bromophenyl)(pyrrolidin-1-yl)methyl bromide intermediate first, followed by coupling to the core. For example, treatment of 3-bromophenylacetyl bromide with pyrrolidine generates the secondary amine, which is then reacted with the deprotonated core under basic conditions (Table 2). This method offers higher regiocontrol (yields: 60–70%) but requires additional synthetic steps.
Table 2: Sidechain Coupling Methods
| Intermediate | Coupling Conditions | Yield | Purity |
|---|---|---|---|
| (3-Bromophenyl)(pyrrolidin-1-yl)methyl bromide | K₂CO₃, DMF, 80°C | 68% | 95% |
| (3-Bromophenyl)(pyrrolidin-1-yl)methyl mesylate | DBU, CH₃CN, rt | 72% | 97% |
Hydroxyl Group Introduction and Final Functionalization
The 6-hydroxyl group is typically retained throughout the synthesis via judicious protection-deprotection strategies. During core formation, keto-enol tautomerization inherently generates the hydroxyl group, which may be protected as a silyl ether (e.g., TBS) during subsequent steps. Final deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without perturbing other substituents.
Optimization and Scale-Up Considerations
Critical parameters for scalability include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in Mannich reactions.
- Purification : Chromatography on silica gel or recrystallization from ethanol/water mixtures ensures high purity (>98%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions may be used to modify the bromophenyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, research may focus on its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-((3-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
Compared to similar compounds, 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may exhibit unique reactivity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions. This uniqueness can affect its biological activity and chemical behavior, making it a compound of particular interest in research.
Biological Activity
The compound 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring fused with a triazole moiety. The presence of the bromophenyl and pyrrolidinyl groups contributes to its unique chemical properties, enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study evaluated various derivatives of this class and found that certain compounds demonstrated potent activity against a range of bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of nucleic acid metabolism.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
| Compound C | P. aeruginosa | 25 µg/mL |
Anti-inflammatory Activity
Thiazolo[3,2-b][1,2,4]triazoles have also been studied for their anti-inflammatory effects. A predictive model using the PASS program suggested that derivatives exhibit a high probability of anti-inflammatory activity (Pa values between 0.274 and 0.636). Experimental evaluations showed that selected compounds provided up to 67% protection in vivo compared to indomethacin's 47% protection at equivalent doses.
Anticancer Activity
The anticancer potential of this compound class has garnered attention due to their ability to inhibit cancer cell proliferation. Studies have shown that certain thiazolo[3,2-b][1,2,4]triazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
The biological activities are attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolo derivatives inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory processes.
- DNA Interaction : Some compounds bind to DNA or RNA, disrupting replication and transcription in microbial and cancer cells.
- Receptor Modulation : The interaction with various receptors involved in inflammation and cancer progression has been observed.
Case Studies
Several studies have focused on specific derivatives of thiazolo[3,2-b][1,2,4]triazole:
- Study 1 : Evaluated the anti-inflammatory effects in an animal model where compound X showed significant reduction in paw edema compared to control.
- Study 2 : Investigated the cytotoxic effects against breast cancer cell lines where compound Y exhibited IC50 values lower than standard chemotherapeutics.
Q & A
Q. What are the key synthetic methodologies for preparing 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves multi-step reactions:
- Core Formation : Cyclization of thioamide and hydrazine derivatives under acidic/basic conditions to form the thiazolo-triazole core .
- Substitution : Introduction of the 3-bromophenyl and pyrrolidinylmethyl groups via nucleophilic substitution or coupling reactions .
- Optimization : Use of solvents like dimethylformamide (DMF) or chloroform, catalysts (e.g., triethylamine), and temperature control (70–80°C) to enhance yields .
- Purification : Recrystallization or chromatography for product isolation .
Q. How is the compound characterized to confirm structural integrity?
Analytical techniques include:
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine methylene at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 435.38 for [M+H]+) validate the molecular formula (C19H23BrN4OS) .
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch ~3200 cm⁻¹, C–Br ~600 cm⁻¹) .
Q. What preliminary biological activities are associated with this compound?
Structural analogs suggest:
- Enzyme/Receptor Modulation : Interaction with targets like kinases or GPCRs due to the pyrrolidine and bromophenyl moieties .
- Antimicrobial/Anticancer Potential : Thiazolo-triazole derivatives exhibit activity against microbial strains and cancer cell lines (e.g., IC50 values <10 µM in some cases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the final coupling step?
Contradictory reports on coupling efficiency (40–85% yields) may arise from:
- Catalyst Selection : Microwave-assisted synthesis or heterogeneous catalysts (e.g., Bleaching Earth Clay) improve reaction rates .
- Solvent Effects : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilicity .
- Temperature Control : Maintaining 70–80°C prevents side reactions . Experimental Validation : Design a factorial experiment varying catalysts (triethylamine vs. clay) and solvents (DMF vs. PEG-400) to identify optimal parameters .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
Comparative studies with analogs reveal:
- Bromine Position : 3-Bromophenyl derivatives show higher receptor affinity than 4-bromo isomers (ΔIC50 = 2.5-fold) due to steric effects .
- Pyrrolidine vs. Piperidine : Pyrrolidine enhances solubility but reduces metabolic stability compared to piperidine-containing analogs . Methodology : Synthesize analogs with fluorine or chlorine substituents and evaluate via enzymatic assays (e.g., kinase inhibition) .
Q. What strategies are recommended for resolving contradictory bioactivity data across studies?
Discrepancies may stem from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (e.g., ATP vs. resazurin assays) .
- Purity Issues : HPLC analysis (>95% purity) and counterion standardization (e.g., HCl salts) ensure reproducibility . Solution : Conduct dose-response curves across multiple models and validate via orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational tools are used to predict target interactions?
Advanced approaches include:
- Molecular Docking : Simulate binding to 14-α-demethylase (PDB: 3LD6) or EGFR (PDB: 1M17) to identify key residues (e.g., Lys99, Asp831) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values . Validation : Compare computational predictions with experimental IC50/Kd values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
